molecular formula C19H22N2O3 B5730509 N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ADAMANTANECARBOHYDRAZIDE

N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ADAMANTANECARBOHYDRAZIDE

Cat. No.: B5730509
M. Wt: 326.4 g/mol
InChI Key: OCWCALYMRNKFGI-KEBDBYFISA-N
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Description

N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ADAMANTANECARBOHYDRAZIDE is a complex organic compound that features both a benzodioxole and an adamantane moiety The benzodioxole group is known for its presence in various bioactive molecules, while the adamantane structure is recognized for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ADAMANTANECARBOHYDRAZIDE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 1-adamantane carboxylic acid hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ADAMANTANECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydrazide group.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ADAMANTANECARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ADAMANTANECARBOHYDRAZIDE is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and π-π stacking interactions . These interactions can influence biological pathways and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-ADAMANTANECARBOHYDRAZIDE is unique due to the combination of the benzodioxole and adamantane moieties. This combination imparts both biological activity and structural stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-18(19-7-13-3-14(8-19)5-15(4-13)9-19)21-20-10-12-1-2-16-17(6-12)24-11-23-16/h1-2,6,10,13-15H,3-5,7-9,11H2,(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWCALYMRNKFGI-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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